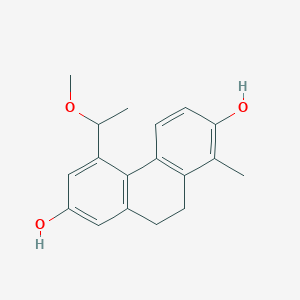
Effususol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Effususol A is a 9,10-dihydrophenanthrene compound isolated from the medullae of Juncus effusus, an herbaceous perennial belonging to the Juncaceae family. This plant is commonly found in marshlands such as rice paddies in Japan and China. The dried medullae of Juncus effusus have been traditionally used as a crude drug with antipyretic and sedative effects .
Méthodes De Préparation
Effususol A is typically isolated from the medullae of Juncus effusus through a series of extraction and purification processes. The structure of this compound was elucidated based on spectroscopic data, including IR, UV, 1H-NMR, 13C-NMR, and HMQC spectra
Analyse Des Réactions Chimiques
Effususol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxy groups, aromatic rings, and specific spectroscopic conditions . The major products formed from these reactions are typically other phenanthrene derivatives, which exhibit various biological activities.
Applications De Recherche Scientifique
Effususol A has been the subject of scientific research due to its cytotoxic effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This compound, along with other phenanthrene derivatives, exhibits antioxidant, anti-algal, antimicrobial, anti-inflammatory, phototoxic, and cytotoxic activities . These properties make this compound a potential candidate for further research in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of Effususol A involves the induction of caspase-3-mediated apoptosis in HT22 cells . This process leads to programmed cell death, which is a crucial mechanism in cancer treatment and other therapeutic applications. The molecular targets and pathways involved in this mechanism are primarily related to the regulation of cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Effususol A is similar to other phenanthrene derivatives isolated from Juncus effusus, such as effusol, dehydroeffusol, juncusol, dehydrojuncusol, juncuenin B, dehydrojuncuenin B, juncuenin D, luteolin, luteolin 5-methyl ether, and 4-hydroxy-2,3-dimethyl-2-nonen-4-olide . These compounds share similar structural features and biological activities, but this compound is unique in its specific cytotoxic effects on HT22 cells.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
5-(1-methoxyethyl)-1-methyl-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C18H20O3/c1-10-14-5-4-12-8-13(19)9-16(11(2)21-3)18(12)15(14)6-7-17(10)20/h6-9,11,19-20H,4-5H2,1-3H3 |
Clé InChI |
GLKYZNQTRHKASO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


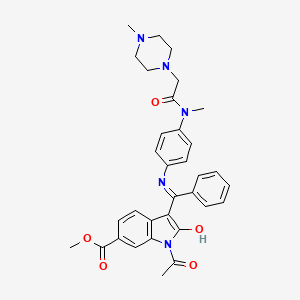
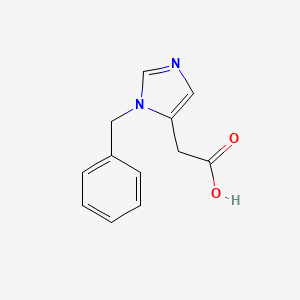
![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)
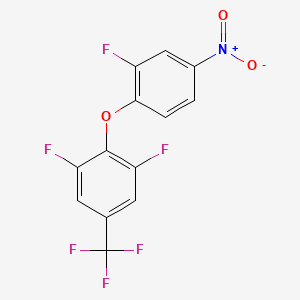
![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
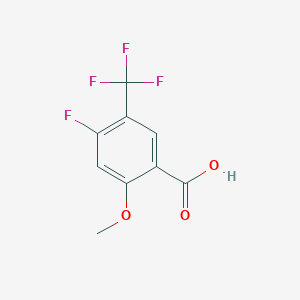
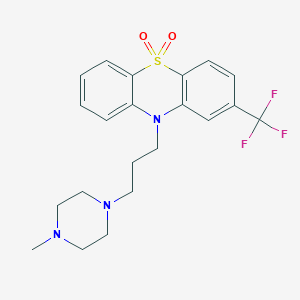
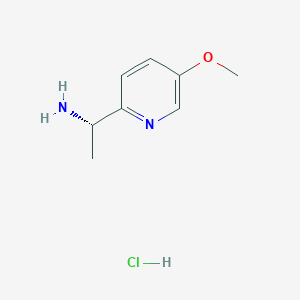
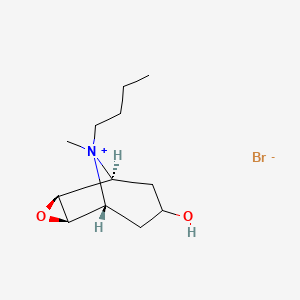
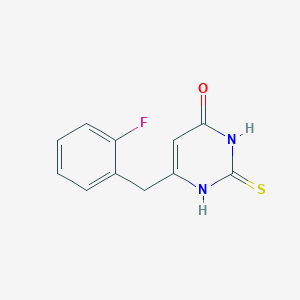
![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)
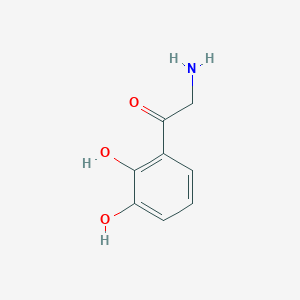
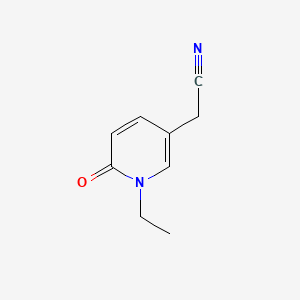
![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
